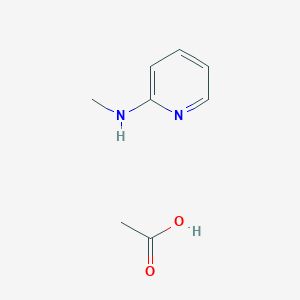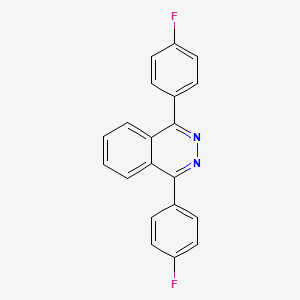
azane;hexane-1,6-diamine;platinum(2+);propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane;hexane-1,6-diamine;platinum(2+);propanedioate is a complex compound that combines azane, hexane-1,6-diamine, platinum(2+), and propanedioate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azane;hexane-1,6-diamine;platinum(2+);propanedioate involves several steps:
Hexane-1,6-diamine: This component is synthesized by the hydrogenation of adiponitrile, typically using cobalt and iron catalysts.
Platinum(2+) Complex: Platinum(2+) is often introduced through a coordination reaction with hexane-1,6-diamine. This involves mixing a platinum salt (such as platinum(II) chloride) with hexane-1,6-diamine under controlled conditions.
Propanedioate: Propanedioate (malonate) is then introduced to form the final complex. This step involves the reaction of the platinum-hexane-1,6-diamine complex with propanedioic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Azane;hexane-1,6-diamine;platinum(2+);propanedioate undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups.
Reduction: Reduction reactions can occur at the platinum center, altering its oxidation state.
Substitution: The compound can participate in substitution reactions, where ligands around the platinum center are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of hexane-1,6-diamine.
Reduction: Reduced platinum complexes.
Substitution: New platinum complexes with different ligands.
Aplicaciones Científicas De Investigación
Azane;hexane-1,6-diamine;platinum(2+);propanedioate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Studied for its potential as a biochemical probe or therapeutic agent.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of azane;hexane-1,6-diamine;platinum(2+);propanedioate involves its interaction with molecular targets such as DNA and proteins. The platinum center can form coordination bonds with nucleophilic sites on these biomolecules, leading to alterations in their structure and function. This interaction can disrupt cellular processes, making the compound effective in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Hexamethylenediamine: Similar in structure but lacks the platinum and propanedioate components.
Azane: A simpler compound consisting only of nitrogen and hydrogen atoms.
Platinum Complexes: Other platinum-based compounds used in chemotherapy, such as cisplatin.
Uniqueness
Azane;hexane-1,6-diamine;platinum(2+);propanedioate is unique due to its combination of azane, hexane-1,6-diamine, platinum(2+), and propanedioate
Propiedades
Número CAS |
125922-18-1 |
|---|---|
Fórmula molecular |
C12H26N4O8Pt2 |
Peso molecular |
744.5 g/mol |
Nombre IUPAC |
azane;hexane-1,6-diamine;platinum(2+);propanedioate |
InChI |
InChI=1S/C6H16N2.2C3H4O4.2H3N.2Pt/c7-5-3-1-2-4-6-8;2*4-2(5)1-3(6)7;;;;/h1-8H2;2*1H2,(H,4,5)(H,6,7);2*1H3;;/q;;;;;2*+2/p-4 |
Clave InChI |
IWLXMCNPAQHOSI-UHFFFAOYSA-J |
SMILES canónico |
C(CCCN)CCN.C(C(=O)[O-])C(=O)[O-].C(C(=O)[O-])C(=O)[O-].N.N.[Pt+2].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate](/img/structure/B14279056.png)


![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)





![5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14279105.png)


![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)
![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
